molecular formula C18H11FN2S B14070305 3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- CAS No. 89451-46-7

3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo-

Cat. No.: B14070305
CAS No.: 89451-46-7
M. Wt: 306.4 g/mol
InChI Key: YFHYIQHJEVCCFM-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, a phenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the Michael reaction, where malononitrile reacts with aroylacetonitriles in the presence of a base and an acid . This reaction is often carried out in a one-pot synthesis, which simplifies the process and improves yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89451-46-7

Molecular Formula

C18H11FN2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11FN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22)

InChI Key

YFHYIQHJEVCCFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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